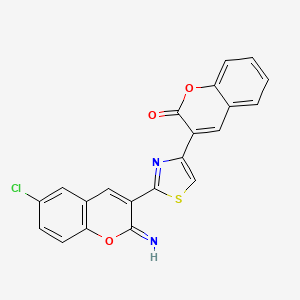

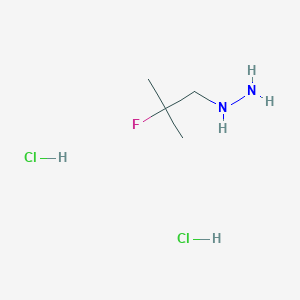

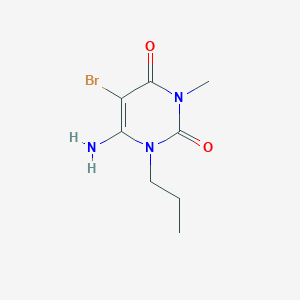

![molecular formula C20H19ClN6 B2879614 N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-79-0](/img/structure/B2879614.png)

N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds that are considered as privileged core skeleton in biologically active compounds . They are structurally similar to purines, which are widely distributed in nature including amino acids, purines, pyrimidines and many other natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely contain a pyrazolo[3,4-d]pyrimidine core, with a 4-chlorophenyl group attached at the N4 position, a 3,4-dimethylphenyl group attached at the N6 position, and a methyl group attached at the 1 position .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities . The specific chemical reactions this compound would undergo would depend on the conditions and reagents present.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as melting point, molecular weight, and NMR data have been reported .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to "N

4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine," has been achieved under microwave irradiation, demonstrating an eco-friendly approach to obtaining these compounds with high yields. These derivatives have been structurally confirmed through various analytical techniques, highlighting the chemical versatility and potential for further functionalization of this core structure (Al-Zaydi, 2009).

Material Science Applications

- Novel polyimides synthesized from diamine monomers, including those related to the structure of interest, have shown high glass transition temperatures, mechanical strength, and thermal stability. These materials are soluble in various organic solvents and can be used to create films with significant potential in electronic and aerospace applications due to their excellent physical properties (Wang et al., 2008).

Biological Activity and Pharmacology

- Research into pyrazolo[3,4-d]pyrimidine analogues has revealed their affinity for A1 adenosine receptors, with certain derivatives showing potential as candidates for further investigation in the context of neurological disorders. This demonstrates the biological relevance of modifications on the pyrazolo[3,4-d]pyrimidine scaffold, suggesting avenues for drug discovery and development (Harden et al., 1991).

Antimicrobial and Anticancer Potential

- Some derivatives synthesized from the core pyrazolo[3,4-d]pyrimidine structure have shown notable antimicrobial and anticancer activities. These findings underscore the potential of these compounds in developing new therapeutic agents, with specific derivatives outperforming standard drugs in efficacy tests (Hafez et al., 2016).

Mechanism of Action

Future Directions

Future research could focus on further exploring the biological activities of this compound and similar pyrazolo[3,4-d]pyrimidine derivatives. This could include testing their activity against various disease models, studying their mechanisms of action, and optimizing their structures for improved activity .

Properties

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6/c1-12-4-7-16(10-13(12)2)24-20-25-18(17-11-22-27(3)19(17)26-20)23-15-8-5-14(21)6-9-15/h4-11H,1-3H3,(H2,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFKOTVAPFZFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

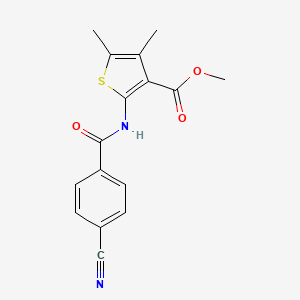

![4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2879538.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)

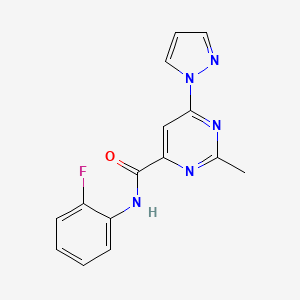

![1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B2879547.png)

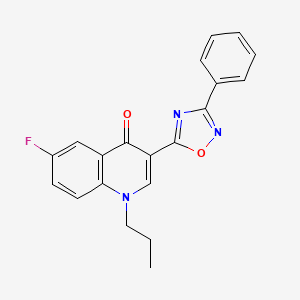

![3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879549.png)